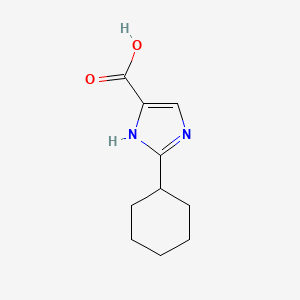

2-Cyclohexyl-1H-imidazol-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUKYCJXSLQMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Imidazole Carboxylic Acid Scaffolds in Chemical Biology and Medicinal Chemistry

The imidazole (B134444) ring system, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and chemical biology. nih.govdovepress.com Its prevalence is due to its unique electronic properties and its ability to act as a versatile scaffold. The imidazole core is electron-rich and can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which allows it to bind effectively to a wide range of biological targets like enzymes and receptors. dovepress.com This structural motif is not only found in numerous natural products, including the amino acid histidine and nucleic acids, but is also a key component in many FDA-approved drugs. nih.govdovepress.com

The addition of a carboxylic acid group to the imidazole scaffold creates an "imidazole carboxylic acid," a class of molecules with enhanced potential for molecular recognition. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and as a metal-chelating group, which is crucial for interacting with active sites of enzymes. medchemexpress.com For instance, 1H-Imidazole-4-carboxylic acid has been shown to play a role in the hydrolysis of phosphate (B84403) esters catalyzed by lanthanide metals by stabilizing specific metal ions. medchemexpress.com

Researchers frequently use imidazole carboxylic acid scaffolds as a foundation for building libraries of diverse compounds for drug discovery. nih.gov By modifying the scaffold with different substituents, chemists can systematically explore the structure-activity relationships (SAR) of new potential therapeutic agents. Notable research includes the development of 1H-imidazole-2-carboxylic acid derivatives as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.gov These inhibitors were optimized through structure-guided design to interact with flexible loops in the enzyme's active site. nih.gov Similarly, imidazole-4,5-dicarboxylic acid has been used to create compounds that mimic purines, positioning them as potential kinase inhibitors. nih.gov

Table 1: Examples of Imidazole Carboxylic Acid Derivatives and Their Biological Targets

| Derivative Class | Biological Target/Application | Research Focus | Citation |

|---|---|---|---|

| 1H-Imidazole-2-carboxylic acid derivatives | Metallo-β-lactamases (MBLs) | Reversing carbapenem (B1253116) antibiotic resistance in Gram-negative bacteria. | nih.gov |

| Imidazole-4,5-dicarboxamides | Kinases (potential) | Mimicking purines to act as competitive inhibitors at the ATP binding site. | nih.gov |

| 1H-Imidazole-4-carboxylic acid | Lanthanide metal ions | Catalyzing the hydrolysis of phosphate esters. | medchemexpress.com |

| cis-2-(1H-imidazol-4-yl)-cyclopropane carboxylic acids | Histamine (B1213489) H3 receptor | Serving as key intermediates for novel H3 receptor antagonists. | nih.gov |

Evolution of Cyclohexyl Substituted Heterocycles in Ligand Design

Strategic Approaches to the Imidazole-4-Carboxylic Acid Core

The formation of the imidazole-4-carboxylic acid scaffold is a key step that can be achieved through several methodologies, including cycloaddition reactions, oxidative transformations, multicomponent reactions, and catalytic protocols.

Cycloaddition Reactions (e.g., with ethyl isocyanoacetate and imidoyl chlorides)

A notable approach for constructing the imidazole-4-carboxylic acid core involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides. nih.govmdpi.com This method leads to the formation of ethyl 1,5-disubstituted-1H-imidazole-4-carboxylates, which can then be hydrolyzed to the corresponding carboxylic acids. nih.gov The key step is the [3+2] cycloaddition of the imidoyl chloride with the isocyanoacetate. nih.govmdpi.com While this has been demonstrated for diaryl-imidazole-4-carboxylate esters, the principle can be extended to derivatives with other substituents. nih.gov

Oxidative Transformations of Imidazole (B134444) Precursors (e.g., 4-hydroxymethylimidazoles, 2-mercaptoimidazole (B184291) derivatives)

Oxidative methods provide another route to imidazole-4-carboxylic acids. One such method is the oxidation of 4-hydroxymethylimidazoles. Another pathway involves the oxidative desulfurization of 2-mercaptoimidazole-4-carboxylic acid derivatives. google.com A specific example is a catalytic method for synthesizing 1H-imidazole-4-carboxylic acid that involves the catalytic oxidation desulfurization of 2-sulfydryl-4-ethyl imidazolecarboxylate. google.com This process uses an inorganic-salt composite catalyst composed of barium sulfate, ferric nitrate, and iron sulfate. google.com Additionally, the oxidation of imidazole-2-carboxaldehyde with hydrogen peroxide can yield 1H-imidazole-2-carboxylic acid, demonstrating a relevant oxidative transformation on the imidazole ring. chemicalbook.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to synthesizing highly substituted imidazoles. rsc.orgacs.org These reactions combine three or more starting materials in a one-pot synthesis. For instance, a three-component reaction of 1,2-diketones and aldehydes with ammonium (B1175870) acetate (B1210297) can yield 2,4,5-tri-substituted imidazoles. nih.gov A four-component variation that includes a primary amine can produce 1,2,4,5-tetrasubstituted imidazoles. nih.gov Microwave-assisted MCRs have been shown to be effective in preparing functionalized imidazole-4-carboxylates. nih.gov For example, diversely functionalized imidazole-4-carboxylates have been synthesized via a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides derived from 1,2-diaza-1,3-dienes. nih.gov

| Reaction Type | Reactants | Product | Reference |

| Three-Component | 1,2-Diketone, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | nih.gov |

| Four-Component | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4,5-Ttetrasubstituted Imidazole | nih.gov |

| Microwave-Assisted MCR | 1,2-Diaza-1,3-dienes, Primary Amines, Aldehydes | Functionalized Imidazole-4-carboxylates | nih.gov |

Catalytic and Environmentally Benign Synthetic Protocols

The development of catalytic and environmentally friendly methods for imidazole synthesis is a significant area of research. A patented process describes the preparation of imidazole-4(5)-monocarboxylic acids by reacting an imidazole with carbon dioxide and an alkali metal carbonate, bicarbonate, or hydroxide (B78521) at elevated temperatures and pressures. google.com This method is presented as being more suitable for large-scale industrial production compared to other processes. google.com For instance, reacting 2-cyclohexylimidazole with carbon dioxide and potassium carbonate would be a direct application of this approach. google.com Furthermore, a method for catalytically synthesizing 1H-imidazole-4-carboxylic acid uses an economical and environmentally friendly inorganic-salt composite catalyst that can be recycled. google.com Green chemistry approaches, such as using water as a solvent and microwave irradiation, have also been employed in the synthesis of imidazole hybrids. nih.gov

Introduction and Functionalization of the 2-Cyclohexyl Moiety

The introduction of the cyclohexyl group at the C-2 position of the imidazole ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pre-functionalized building block or by introducing the substituent onto a pre-formed imidazole ring.

Regioselective Introduction of Cyclohexyl Substituents

The regioselective synthesis of substituted imidazoles is crucial for preparing specific isomers. A general strategy for the regioselective synthesis of highly functionalized aryl imidazoles involves the direct arylation of all three C-H bonds of the imidazole ring, along with regioselective N-alkylation. nih.gov While this focuses on arylation, the principles of regioselective functionalization are broadly applicable. For the synthesis of 2-cyclohexyl-1H-imidazol-4-carboxylic acid, one could envision starting with 2-cyclohexylimidazole and then introducing the carboxylic acid group at the 4-position. A patented method specifically mentions 2-cyclohexylimidazole as a potential starting material for the synthesis of the corresponding imidazole-4-carboxylic acid. google.com The abstraction of the C-2 proton of an unsubstituted imidazole with a strong base like butyllithium, followed by reaction with an appropriate electrophile, is a known method for introducing substituents at the 2-position. youtube.com This highlights a potential route for introducing the cyclohexyl group if not starting with a pre-functionalized precursor.

Derivatization Strategies on the Cyclohexyl Ring (e.g., hydroxyl incorporation)

The functionalization of a saturated carbocyclic ring like cyclohexane, once attached to a heterocyclic core, presents a unique synthetic challenge. Direct derivatization often requires harsh conditions that may not be compatible with the imidazole ring. However, several strategies can be envisaged or have been successfully applied to similar structures, with a particular focus on introducing hydroxyl groups to enhance properties like solubility or to provide a handle for further modification.

One notable approach involves the synthesis of a molecule with a pre-functionalized cyclohexyl ring that is then used to construct the imidazole ring. Alternatively, late-stage functionalization of the intact 2-cyclohexyl-imidazole system can be pursued. Research into neuropeptide Y Y5-receptor antagonists has led to the synthesis of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles. acs.orgacs.org In this work, the primary goal was to improve pharmacokinetic properties by replacing an aryl ring with a cyclohexyl ring and then introducing hydrophilic groups onto the cyclohexane. acs.orgacs.org This was achieved by starting with a cyclohexanecarboxylic acid derivative already bearing a functional group or a precursor to one, which was then used to build the imidazole ring. acs.org For instance, a key intermediate, a trans-cyclohexyl-carboxamide, was synthesized and then elaborated. acs.org

General strategies for the hydroxylation of unactivated C-H bonds in aliphatic rings, which could potentially be applied to the 2-cyclohexyl-imidazole core, include enzymatic and biomimetic approaches. Cytochrome P450 enzymes and other monooxygenases are known to catalyze the hydroxylation of aliphatic C-H bonds with high regioselectivity and stereoselectivity. nih.govnumberanalytics.com While not specifically reported for this compound, such enzymatic methods represent a powerful tool for introducing hydroxyl groups. nih.govnumberanalytics.com Chemical methods involving transition metal-oxo complexes, for example based on cobalt, have also been shown to activate and hydroxylate aliphatic C-H bonds. nih.gov

Furthermore, the field of C-H activation offers promising avenues. acs.orgniu.eduresearchgate.netmdpi.com Transition-metal catalyzed reactions can selectively functionalize C-H bonds, and methods for the regioselective functionalization of substituted cyclohexanes have been developed. researchgate.net These reactions often employ directing groups to achieve selectivity, which could be a challenge for the unsubstituted cyclohexyl ring in the target molecule but could be applicable to derivatives.

The following table summarizes potential strategies for the derivatization of the cyclohexyl ring:

| Strategy | Description | Potential Application to 2-Cyclohexyl-1H-imidazole | Key Findings/Examples |

| Pre-functionalized Starting Material | Synthesis begins with a cyclohexyl precursor that already contains the desired functional group. This is then used to construct the imidazole ring. | A reliable method to introduce functionality at specific positions of the cyclohexyl ring without subjecting the imidazole core to harsh conditions. | Synthesis of N-(2-hydroxy-tert-butyl)(4-{4-[3-(trifluoromethyl)phenyl]imidazol-2-yl}cyclohexyl)carboxamide from a pre-functionalized cyclohexane derivative. acs.org |

| Enzymatic Hydroxylation | Use of enzymes, such as cytochrome P450 monooxygenases, to introduce hydroxyl groups at specific positions of the cyclohexyl ring. | Offers high regioselectivity and stereoselectivity under mild reaction conditions. | Cytochrome P450 enzymes are known to hydroxylate fatty acids and other aliphatic compounds. nih.govnumberanalytics.comacs.org |

| Biomimetic Hydroxylation | Use of synthetic catalysts that mimic the function of hydroxylating enzymes, such as transition metal-oxo complexes. | Can provide a chemical alternative to enzymatic methods, potentially with different selectivity. | Isolable Co-oxo complexes have been shown to hydroxylate aliphatic C-H bonds. nih.gov |

| C-H Activation | Direct functionalization of C-H bonds on the cyclohexyl ring using transition metal catalysts. | A powerful and atom-economical method for introducing a variety of functional groups in a late-stage fashion. | Iridium catalysts have been used for the stereoselective desymmetrization of substituted cyclohexanes. researchgate.net |

Synthesis of Imidazole-4-Carboxylic Acid Esters and Amides as Precursors or Analogs

The synthesis of imidazole-4-carboxylic acid esters and amides is a critical step in the development of derivatives of this compound, serving as both precursors for the final acid and as analogs for structure-activity relationship studies. A variety of synthetic methods have been reported for the construction of the imidazole-4-carboxylate core.

One common strategy involves the cyclization of appropriately substituted precursors. For instance, 1,5-diaryl-1H-imidazole-4-carboxylate esters have been synthesized via a key cycloaddition reaction between ethyl isocyanoacetate and a range of imidoyl chlorides. stevens.edu The resulting esters can then be hydrolyzed to the corresponding carboxylic acids or converted to amides. stevens.edu Another approach reported is the t-BuOK-mediated annulation of ester isocyanoacetates with trifluoroacetimidoyl chlorides to yield 1,5-disubstituted imidazole-4-carboxylate esters. stevens.edu

Microwave-assisted synthesis has also been employed to accelerate the formation of these imidazole derivatives. A convergent, microwave-assisted protocol for the synthesis of 2,4-disubstituted NH-imidazoles bearing an ester moiety at the 4-position has been described. bath.ac.ukresearchgate.net This method involves the intramolecular addition of amidoxime (B1450833) substrates to activated alkynes, followed by a thermally induced rearrangement. bath.ac.ukresearchgate.net

Furthermore, multicomponent reactions offer an efficient route to highly substituted imidazoles. While not always directly yielding the 4-carboxylate, these methods can provide a scaffold that can be later functionalized. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate. acs.org

The following table provides an overview of selected synthetic methods for imidazole-4-carboxylic acid esters and amides:

| Method | Reactants | Reagents/Conditions | Product Type | Reference |

| Cycloaddition | Imidoyl chlorides and ethyl isocyanoacetate | Base (e.g., Et3N) | 1,5-Disubstituted-1H-imidazole-4-carboxylate esters | stevens.edu |

| Annulation | Ester isocyanoacetates and trifluoroacetimidoyl chlorides | t-BuOK, DMF, 40 °C | 1,5-Disubstituted-1H-imidazole-4-carboxylate esters | stevens.edu |

| Microwave-assisted Synthesis | Amidoximes and activated alkynes (e.g., methyl propiolate) | Catalytic 1,4-diazabicyclo[2.2.2]octane (DABCO), microwave irradiation | 2,4-Disubstituted NH-imidazole-4-carboxylates | bath.ac.ukresearchgate.net |

| Amide/Ester Formation from Acid | 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid | Alcohols or amines with coupling agents | Imidazole-4-carboxylic acid esters and amides | acs.orgnih.gov |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The presence of a stereocenter at the point of attachment of the cyclohexyl ring to the imidazole core in certain derivatives, or the potential for atropisomerism, necessitates methods for obtaining single enantiomers. This can be achieved through stereoselective synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly. This often involves the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. numberanalytics.comwikipedia.orgsigmaaldrich.com For the synthesis of chiral 2,4-disubstituted imidazoles, an organocatalytic asymmetric approach via a domino addition-aza-Michael reaction has been developed for imidazolidines, which are precursors to imidazoles. nih.gov This method utilizes bifunctional squaramide catalysts to achieve high diastereo- and enantioselectivity. nih.gov While this specific method yields imidazolidines, it highlights the potential for catalytic asymmetric approaches to access chiral imidazole scaffolds.

Another strategy is the "self-reproduction of the center of chirality," which has been used for the synthesis of 4,4-disubstituted-2-imidazolidinones, potent NK1 antagonists. stevens.edu This approach, while not directly applicable to the target molecule, demonstrates the sophisticated strategies employed in the asymmetric synthesis of related heterocyclic systems.

Chiral Resolution:

Chiral resolution is a common method for separating a racemic mixture into its constituent enantiomers. tcichemicals.com For carboxylic acids, this is frequently achieved by forming diastereomeric salts with a chiral base. The differing physical properties of the diastereomeric salts, such as solubility, allow for their separation by methods like crystallization. The pure enantiomers of the carboxylic acid are then recovered by removing the chiral resolving agent.

A powerful technique for the resolution of carboxylic acids is the use of chiral auxiliaries to form diastereomeric esters or amides. tcichemicals.comacs.org These diastereomers can then be separated by chromatography (e.g., HPLC). Subsequent cleavage of the chiral auxiliary yields the enantiomerically pure carboxylic acids. For example, chiral alcohols like menthol (B31143) have been used to esterify racemic carboxylic acids, allowing for the separation of the resulting diastereomeric esters. acs.org Similarly, chiral amines such as (1R,2R)-1,2-diaminocyclohexane can be used to form diastereomeric amides. rsc.org

The following table outlines common chiral auxiliaries and resolving agents that could be applicable for the resolution of this compound:

| Resolving Agent/Chiral Auxiliary | Class | Method of Separation | Comments |

| (R)-(+)-α-Methylbenzylamine | Chiral amine | Crystallization of diastereomeric salts | A common and commercially available resolving agent for acidic compounds. |

| (S)-(-)-α-Methylbenzylamine | Chiral amine | Crystallization of diastereomeric salts | The enantiomer of the above, providing access to the other enantiomer of the acid. |

| L-(-)-Menthol | Chiral alcohol | Chromatography of diastereomeric esters | Forms diastereomeric esters that can be separated by silica (B1680970) gel chromatography. acs.org |

| (1R,2R)-1,2-Diaminocyclohexane | Chiral diamine | Chromatography of diastereomeric amides | Forms diastereomeric amides that can be separated by HPLC. rsc.org |

| Evans Auxiliaries (Chiral Oxazolidinones) | Chiral auxiliary | Chromatography of diastereomeric adducts | Primarily used in asymmetric synthesis, particularly for aldol (B89426) reactions, to control stereochemistry. wikipedia.org |

Structure Activity Relationship Sar Studies of 2 Cyclohexyl 1h Imidazol 4 Carboxylic Acid Derivatives

Impact of Cyclohexyl Ring Substitution on Biological Activity

The cyclohexyl group at the 2-position of the imidazole (B134444) ring is a crucial component for the biological activity of this class of compounds. Its size, shape, and conformational flexibility significantly dictate how the molecule fits into the binding pocket of its target.

Positional Isomerism and Conformational Influence of the Cyclohexyl Moiety

The conformation of the cyclohexyl ring is a critical factor in molecular design and drug discovery. studysmarter.co.uk This saturated carbocycle predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. fiveable.me In the context of a drug-receptor complex, the substituent's preference for an equatorial or axial position can profoundly impact binding affinity. Equatorial positions are generally less sterically hindered than axial ones. fiveable.me

Quantum mechanical calculations and NMR spectroscopy have been used to determine that for molecules like (S)-4-(cyclohexoxycarbonyl)-2-azetidinone, the cyclohexyl group preferentially adopts an equatorial chair form. acs.org Molecular dynamics simulations of ligands with a cyclohexyl moiety have shown that the ring can undergo conformational changes from a chair to a twisted boat configuration upon docking into a receptor binding site. nih.gov While the cyclohexyl group cannot form π–π interactions, it can engage in favorable hydrophobic interactions within the binding pocket. nih.gov The specific orientation and conformation of this ring are thus vital for establishing effective ligand-target engagement.

Influence of Substituent Hydrophobicity and Introduction of Polar Groups on Potency

Modifying the cyclohexyl ring with various substituents is a key strategy to modulate the potency and pharmacokinetic properties of a lead compound. The hydrophobicity of substituents can enhance binding affinity, particularly if the target's binding pocket has hydrophobic regions. For instance, in a series of STAT3 inhibitors, replacing a pentafluorobenzene (B134492) group with a cyclohexylbenzene (B7769038) moiety was explored to optimize activity. rutgers.edu

Conversely, introducing polar groups can improve solubility and provide additional hydrogen bonding opportunities. However, the success of such modifications is highly context-dependent. In the development of fluorescent σ receptor ligands, replacing the cyclohexyl ring on a lead compound with a piperidine (B6355638) ring functionalized with a fluorescent tag led to a dramatic drop in binding affinity. nih.gov This highlights that the cyclohexyl moiety itself, and not just any bulky hydrophobic group, can be essential for high-affinity binding.

Studies on other cyclic systems, such as cyclohex-1-ene-1-carboxylic acid derivatives, have established clear structure-activity relationships. For example, the presence of a 2-pyridyl substituent was found to be crucial for antiproliferative activity, and this activity could be further enhanced by 4-nitrophenyl or 4-methylphenyl groups at another position. mdpi.com These findings underscore the principle that even minor changes to a cyclic scaffold or its substituents can significantly alter biological outcomes. mdpi.com

The following table illustrates how different substitutions on a core scaffold can affect biological activity, drawn from general findings in medicinal chemistry.

| Core Scaffold | Substituent (R) | Change in Property | Effect on Potency |

| Imidazole-based | Cyclohexyl | Increased Hydrophobicity | Often increases affinity for hydrophobic pockets |

| Imidazole-based | Substituted Cyclohexyl (e.g., with -OH) | Increased Polarity | May increase solubility but can decrease affinity if the pocket is purely hydrophobic |

| Imidazole-based | Piperidinyl (replacing Cyclohexyl) | Altered ring conformation and basicity | Can lead to a significant loss of potency nih.gov |

This table is a generalized representation based on SAR principles.

Role of the Imidazole Nitrogen Atoms in Ligand-Target Interactions

The imidazole ring is a privileged structure in medicinal chemistry due to its unique electronic properties. nih.govijsrtjournal.com It contains two nitrogen atoms: a pyridine-like N-3 atom, which is an sp2-hybridized hydrogen bond acceptor, and a pyrrole-like N-1 atom, which is relatively acidic and can act as a hydrogen bond donor. nih.gov This dual functionality allows the imidazole ring to participate in a variety of noncovalent interactions, including hydrogen bonds, coordination with metal ions, and dipole-dipole interactions, which are crucial for molecular recognition at a biological target. nih.gov

The specific positioning of these nitrogen atoms is critical. For example, in the design of angiotensin II (AII) receptor antagonists, the imidazole ring is a common scaffold. nih.gov Docking studies have confirmed that the orientation of substituents around the imidazole core is of primary importance for high binding affinity. nih.gov Research on certain enzyme inhibitors has shown that the presence of both unsubstituted nitrogens in the imidazole nucleus is extremely important for activity against specific mutated forms of the enzyme. nih.gov Modifications on the imidazole ring, such as adding electron-donating or electron-withdrawing substituents, can modulate the compound's ability to interact with specific targets. ijsrtjournal.com

Significance of the Carboxylic Acid Moiety in Molecular Recognition and Ionizability

The carboxylic acid group is a cornerstone functional group in drug design, frequently acting as a key component of a molecule's pharmacophore. nih.gov Its ability to ionize at physiological pH allows it to form strong ionic bonds and hydrogen bonds with biological targets, such as enzymes and receptors. numberanalytics.comijacskros.com This interaction is often critical for anchoring the ligand in the correct orientation within the binding site to ensure potent biological activity. numberanalytics.com

The carboxylate group's capacity for hydrogen bonding is a major contributor to high binding affinity between a host (receptor) and a guest (ligand). ijacskros.com For instance, in many G protein-coupled receptors, a critical ionic interaction occurs between the negatively charged carboxylate of a conserved aspartate residue in the receptor and a positively charged amine on the ligand. nih.gov

However, the presence of a carboxylic acid can also present challenges, such as metabolic instability or limited ability to cross biological membranes. nih.govnih.gov To address this, medicinal chemists often explore the use of bioisosteres—functional groups with similar physicochemical properties. nih.govdrughunter.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and phosphonic acids. nih.govopenaccessjournals.com The choice of a suitable bioisostere is context-dependent, as it can alter not only the binding affinity but also the intrinsic activity of the compound. nih.gov

The following interactive table shows common bioisosteric replacements for carboxylic acids and their general properties.

| Original Group | Bioisostere | pKa (approx.) | Key Property Change | Reference |

| Carboxylic Acid | Tetrazole | ~4.5–4.9 | More lipophilic, but high desolvation energy | drughunter.com |

| Carboxylic Acid | Hydroxamic Acid | ~8–9 | Strong metal-chelating properties | nih.gov |

| Carboxylic Acid | Phosphonic Acid | More polar | Generally lowers the partition coefficient (logP) | nih.gov |

Preclinical Pharmacological Investigations of 2 Cyclohexyl 1h Imidazol 4 Carboxylic Acid Analogs

Enzyme Inhibition Profiles

The imidazole-4-carboxylic acid framework is a key structural motif in the design of inhibitors for several classes of enzymes. Its ability to coordinate with metal ions and form hydrogen bonds makes it a versatile pharmacophore for targeting enzyme active sites.

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme in the final step of triglyceride synthesis. nih.gov Its inhibition is considered a promising strategy for addressing metabolic disorders such as obesity and type 2 diabetes. nih.govmedchemexpress.com Analogs of 2-cyclohexyl-1H-imidazol-4-carboxylic acid have been investigated as DGAT1 inhibitors. For instance, the compound T863, which features a cyclohexylacetic acid moiety, is a potent and selective inhibitor of both human and mouse DGAT1. nih.gov It acts on the acyl-CoA binding site of the enzyme. nih.gov Studies have shown that pharmacological inhibition of DGAT1 can lead to an increase in postprandial gut hormones like GLP-1 and PYY. nih.gov

Table 1: DGAT-1 Inhibitory Activity

| Compound | Target | IC50 | Notes |

|---|---|---|---|

| T863 | Human DGAT1 | 49 nM (CPM assay), 17 nM (TLC assay) nih.gov | Acts on the acyl-CoA binding site. nih.gov |

| T863 | Mouse DGAT1 | Potent inhibition, similar to human DGAT1. nih.gov | No significant inhibition of DGAT2, MGAT2, or MGAT3. nih.gov |

Metallo-β-lactamases (MBLs) confer bacterial resistance to a broad range of β-lactam antibiotics, including carbapenems. nih.gov The development of MBL inhibitors is a critical strategy to combat this resistance. The 1H-imidazole-2-carboxylic acid core has been identified as a potent metal-binding pharmacophore for targeting subclass B1 MBLs. nih.gov Structure-activity relationship (SAR) studies on these derivatives have led to the identification of highly potent inhibitors. Optimization of substituents on the imidazole (B134444) ring, particularly at the 1-position, has been shown to enhance interactions with flexible loops in the enzyme's active site, improving inhibitory potency, especially against VIM-type MBLs. nih.gov

One study identified a derivative, compound 28 , which exhibited IC₅₀ values of 0.018 µM for both VIM-2 and VIM-5. nih.gov Another optimized inhibitor, compound 55 , also showed potent synergistic activity with meropenem (B701) against clinically isolated bacterial strains. nih.gov These findings underscore the potential of imidazole carboxylic acid derivatives to reverse carbapenem (B1253116) resistance. nih.govnih.gov

Table 2: Metallo-β-Lactamase (MBL) Inhibition by 1H-imidazole-2-carboxylic Acid Analogs

| Compound | Target MBL | IC50 (µM) | Key Finding |

|---|---|---|---|

| 28 | VIM-2 | 0.018 nih.gov | Identified as a potent inhibitor through SAR studies. nih.gov |

| 28 | VIM-5 | 0.018 nih.gov | Showed improved synergistic effects with meropenem. nih.gov |

| 55 | VIM-type MBLs | Not specified | Displayed potent synergistic activity with meropenem against engineered E. coli and clinical isolates. nih.gov |

The imidazole scaffold is a prominent feature in a wide array of kinase inhibitors, targeting enzymes crucial for cell signaling, proliferation, and survival.

p38 MAP Kinase: Tri- and tetra-substituted imidazole scaffolds are known to be selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is involved in the release of proinflammatory cytokines. nih.gov These inhibitors function by binding to the ATP pocket of the kinase. nih.gov Replacing the pyridine (B92270) ring found in the reference inhibitor SB203580 with a pyrimidine (B1678525) ring has been shown to improve both the inhibitory activity and the selectivity for p38. nih.govnih.gov

Topoisomerase: DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases and are validated targets for antimicrobial agents. nih.gov While not directly featuring a cyclohexyl-imidazole-carboxylic acid, novel inhibitors have been designed to target an allosteric site on DNA gyrase. nih.gov These inhibitors can stabilize gyrase-dependent DNA cleavage but may not inhibit topoisomerase IV, highlighting challenges in achieving dual-targeting at this site. nih.gov The goal of such inhibitors is to overcome rising resistance to existing antibiotics like fluoroquinolones. nih.govnih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a key role in cell survival and proliferation. nih.gov Imidazole-containing compounds have been developed as potent FAK inhibitors. For example, imidazo[1,2-a] nih.govnih.govnih.govtriazine derivatives have shown significant FAK inhibition and antiproliferative activity. nih.gov Another series of 5-pyridinyl-1,2,4-triazoles containing an acetamido carboxylic acid moiety also demonstrated potent FAK inhibitory activity. nih.gov Compound 3d from this series showed an IC₅₀ of 18.10 nM against FAK, which was more potent than the reference compound GSK2256098. nih.gov

Aurora Kinase: The Aurora kinase family members are key regulators of the mitotic process and have emerged as promising cancer therapy targets. nih.gov Numerous small molecule inhibitors targeting the ATP-binding pocket of Aurora kinases have been developed, some of which contain heterocyclic structures related to imidazole. nih.govnih.gov For example, MK-5108 (VX689) is a potent inhibitor of Aurora A with an IC₅₀ of 0.064 nM. nih.gov Other pan-Aurora kinase inhibitors like AMG-900 and SNS-314 also show low nanomolar IC₅₀ values against Aurora A, B, and C. nih.gov

Table 3: Kinase Inhibition by Imidazole Analogs and Related Compounds

| Inhibitor | Target Kinase | IC50 | Reference |

|---|---|---|---|

| SB203580 | p38 MAP Kinase | 10 µM (used concentration) | nih.gov |

| Compound 3d | FAK | 18.10 nM | nih.gov |

| TAE226 | FAK | 5.5 nM | nih.gov |

| MK-5108 (VX689) | Aurora A | 0.064 nM | nih.gov |

| AMG-900 | Aurora A | 5 nM | nih.gov |

| AMG-900 | Aurora B | 4 nM | nih.gov |

| AMG-900 | Aurora C | 1 nM | nih.gov |

| SNS-314 | Aurora A | 9 nM | nih.gov |

| SNS-314 | Aurora B | 31 nM | nih.gov |

| SNS-314 | Aurora C | 3 nM | nih.gov |

Receptor Modulation and Antagonist Activities

Analogs of this compound have also been synthesized and evaluated for their ability to modulate G-protein coupled receptors (GPCRs), acting primarily as antagonists.

The neuropeptide Y (NPY) Y5 receptor is considered a potential target for anti-obesity drugs due to its role in regulating food intake. nih.gov Numerous compounds have been developed as NPY Y5 receptor antagonists. While not a direct imidazole-4-carboxylic acid, the development of potent antagonists like MK-0557, a spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine)-4-carboxamide derivative, highlights the exploration of cyclohexyl-containing structures in this area. nih.gov Another study described novel benzo[a]cycloheptene derivatives, with compound 2o (FR226928) showing potent affinity and selectivity for the Y5 receptor over the Y1 receptor. nih.gov

The cannabinoid-1 (CB-1) receptor is another target for treating obesity and related metabolic disorders. Several imidazole-based compounds have been designed as CB-1 receptor antagonists or inverse agonists. One example is Imidazole 24b (5-(4-chlorophenyl)-N-cyclohexyl-4-(2,4-dichlorophenyl)-1-methyl-imidazole-2-carboxamide). nih.gov This compound is a selective CB-1 receptor inverse agonist with a binding affinity (Ki) of 4 nM for the human CB-1 receptor. nih.gov It demonstrates antagonist activity in vivo by blocking the effects of CB1 receptor agonists. nih.gov Other research has explored substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones, derived from hydantoin (B18101) scaffolds, which also show high affinity for the CB-1 receptor. ebi.ac.uk

Table 4: Cannabinoid-1 (CB-1) Receptor Antagonist Activity

| Compound | Receptor Target | Binding Affinity (Ki) | Activity |

|---|---|---|---|

| Imidazole 24b | Human CB-1 | 4 nM nih.gov | Inverse agonist nih.gov |

| Imidazole 24b | Rat CB-1 | 10 nM nih.gov | Inverse agonist nih.gov |

| Imidazole 24b | Human CB-2 | 297 nM nih.gov | Inverse agonist nih.gov |

Histamine (B1213489) H3 Receptor Ligand Development

Derivatives of the imidazole core structure have been a focal point in the development of potent and selective ligands for the histamine H₃ receptor. The H₃ receptor, a presynaptic autoreceptor primarily found in the central nervous system, modulates the release of histamine and other neurotransmitters, making it a therapeutic target for several neurological disorders. researchgate.net Structure-activity relationship (SAR) studies have shown that specific modifications to the imidazole scaffold are critical for affinity and functional activity.

For instance, conformationally constrained analogues of histamine, such as those incorporating a piperidine (B6355638) ring, have been synthesized and evaluated. uu.nl In one series of piperidine-containing analogues, immepip (B124233) was identified as a potent H₃ receptor agonist. uu.nl However, elongating the spacer between the imidazole ring and the piperidine ring led to a significant decrease in agonistic activity, with one propylene (B89431) homologue behaving as a high-affinity neutral antagonist at the human H₃ receptor. uu.nl

Other research has focused on developing non-imidazole H₃ antagonists, but the imidazole moiety remains a key pharmacophore. researchgate.netdntb.gov.ua The development of potent antagonists like GT-2227 (4-(6-cyclohexylhex-cis-3-enyl)imidazole) and GT-2331 ((1R,2R)-4-(2-(5,5-dimethylhex-1-ynyl)cyclopropyl)imidazole) highlights the importance of lipophilic substituents, including cyclohexyl groups, in achieving high antagonist potency. researchgate.net Thermodynamic analysis has also been employed to differentiate between the binding of agonists and antagonists at the H₃ receptor, providing deeper insights for rational drug design. nih.gov

Adenosine (B11128) A3 Receptor Positive Allosteric Modulation

Analogs based on the 1H-imidazo[4,5-c]quinoline scaffold, which incorporates the imidazole ring, have been identified as positive allosteric modulators (PAMs) of the human Adenosine A₃ (A₃AR) receptor. acs.orgresearchgate.net PAMs offer a sophisticated therapeutic approach by enhancing the signal of the endogenous agonist, adenosine, particularly at sites of inflammation or tissue injury where adenosine concentrations are naturally elevated. acs.orgproquest.com This approach may provide a superior therapeutic window compared to direct receptor agonists. proquest.com

A key lead compound from these studies is LUF6000, a 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine derivative. proquest.com SAR studies have demonstrated that bulky cycloalkyl substitutions at the 2-position, such as cyclopentyl and cyclohexyl groups, are favorable for allosteric modulation. acs.orgresearchgate.net These modulators have been shown to potentiate agonist-induced G protein-dependent signaling by more than two-fold. proquest.com Computational modeling and mutagenesis studies have predicted that these PAMs bind to a hydrophobic, extrahelical site on the A₃AR, distinct from the orthosteric site where the natural agonist binds. proquest.com This allosteric pocket is thought to involve the cytosolic interface of the receptor, including transmembrane domains and helix 8. researchgate.netproquest.com

Further research has aimed to refine the pharmacological properties of these PAMs, seeking to improve their activity at rodent A₃ARs and to identify compounds that enhance both agonist efficacy and potency. proquest.com

Neurokinin-3 (NK-3) Receptor Modulation

The neurokinin-3 (NK-3) receptor, which is primarily expressed in the central nervous system, is a target for conditions like schizophrenia, obesity, and menopausal vasomotor symptoms. google.com The development of non-peptide NK-3 receptor antagonists has been an area of active research. google.com

Within this field, patent literature describes 2,5-diaryl-1H-imidazole-4-carboxamides as a class of NK-3 receptor modulators. google.com These compounds are structurally derived from the imidazole-4-carboxylic acid core. The patent discloses the synthesis of derivatives like 3-Methyl-2,5-diphenyl-3H-imidazole-4-carboxylic acid ethyl ester, establishing that the imidazole-4-carboxylic acid framework is a viable scaffold for generating molecules that interact with the NK-3 receptor. google.com While the patent focuses on aryl substitutions at the 2 and 5 positions, it provides a basis for the exploration of other substituents, such as a cyclohexyl group, on the imidazole ring for potential NK-3 receptor modulation. google.com

In Vitro Biological Activity Assessments

Antimicrobial Spectrum and Potency (e.g., Gram-positive and Gram-negative bacteria)

The imidazole nucleus is a core component of many compounds exhibiting a wide spectrum of biological activities, including antimicrobial effects. mdpi.com The parent compound, 1H-Imidazole-4-carboxylic acid, has been reported to possess antimicrobial activity. guidechem.com

Derivatives of imidazole carboxylic acid have been synthesized and evaluated for their potential as antibiotics. For example, certain diazo derivatives of imidazole carboxylic acid esters have been investigated for broad-spectrum antibacterial activity. google.com These investigations included testing against both Gram-positive and Gram-negative bacteria. google.com Furthermore, research into 1H-imidazole-2-carboxylic acid derivatives has identified potent inhibitors of metallo-β-lactamases (MBLs), such as VIM-2. researchgate.net These inhibitors have shown the ability to restore the activity of carbapenem antibiotics against resistant Gram-negative pathogens like Pseudomonas aeruginosa. researchgate.net In silico assessments of newly synthesized benzoimidazole hybrids also indicated drug-likeness and potential activity against bacterial strains. researchgate.net

Antiviral Effects

The imidazole pharmacophore is present in numerous compounds investigated for antiviral properties against a range of DNA and RNA viruses. nih.govresearchgate.net Imidazole derivatives have demonstrated inhibitory activity against viruses such as influenza A, Dengue virus (DENV-2), and coronaviruses. nih.govresearchgate.net

For instance, specific imidazole-based compounds were found to be active against the M2 proton channel of the influenza A virus, with EC₅₀ values in the sub-micromolar range. nih.gov Other studies have shown that imidazole-coumarin conjugates exhibit significant anti-Hepatitis C virus (HCV) activity. researchgate.net More recently, computational studies have explored the potential of imidazole derivatives based on a 7-chloro-4-aminoquinoline scaffold to act as inhibitors of the SARS-CoV-2 main protease. nih.gov These in silico models suggested that certain imidazole derivatives could have a greater binding affinity for the viral protease than chloroquine (B1663885) and hydroxychloroquine, indicating their potential as antiviral treatments for COVID-19. nih.gov

Anticancer Potential and Mechanism of Action Studies (e.g., DNA binding, enzyme regulation)

The imidazole scaffold is a privileged structure in the development of anticancer agents, with many derivatives showing potent antiproliferative effects through various mechanisms of action. nih.govnih.govnih.gov The parent 1H-Imidazole-4-carboxylic acid itself has been noted for its anticancer potential. guidechem.com

Enzyme Regulation: A primary mechanism of action for many imidazole-based anticancer compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition: Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial tyrosine kinases in cancer signaling pathways. nih.govrsc.org For example, certain imidazole derivatives inhibited EGFR with IC₅₀ values in the nanomolar range and induced cell cycle arrest. rsc.org

Topoisomerase Inhibition: Imidazole derivatives have been investigated as DNA topoisomerase inhibitors. nih.gov These enzymes regulate DNA topology and are validated targets for cancer therapy. By forming stable cleavage complexes, these compounds can lead to apoptosis in cancer cells. nih.gov

Other Enzymes: Imidazoles have also been shown to inhibit other enzymes like aromatase and methionine aminopeptidase, which are involved in steroid hormone synthesis and angiogenesis, respectively. researchgate.net

DNA Binding and Microtubule Destabilization:

Some imidazole-containing polyamides have been designed to bind to the minor groove of DNA, interfering with DNA synthesis and replication. researchgate.net

Another anticancer strategy involves the destabilization of microtubules, which are essential for mitosis. Imidazole derivatives have been identified that bind to tubulin, disrupt microtubule assembly, and cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. nih.gov

Anti-inflammatory Activities (e.g., COX-2 enzyme inhibition)

The quest for novel anti-inflammatory agents with improved selectivity and efficacy has led to the exploration of various heterocyclic compounds, including derivatives of imidazole. Analogs of this compound have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. nih.govnih.gov The structural features of these analogs, particularly the presence of two adjacent aryl groups on a heterocyclic core, bear resemblance to the pharmacophore of selective COX-2 inhibitors like celecoxib. nih.gov

A study focusing on the design and synthesis of novel diaryl heterocyclic analogs identified several compounds with significant and highly selective COX-2 inhibitory activity. nih.gov For instance, certain 3,4-diaryl-2-thioxoimidazolidin-4-ones and 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles were evaluated. nih.gov Notably, some of these compounds, when tested at a concentration of 100 μM, demonstrated no inhibition of COX-1, underscoring their high selectivity for the COX-2 enzyme. nih.gov Another study on 2,4-diaryl-5(4H)-imidazolone derivatives also highlighted their potential as selective COX-2 inhibitors. nih.gov

The anti-inflammatory effects of these analogs have also been confirmed in vivo. For example, in a carrageenan-induced paw edema model in mice, a well-established assay for acute inflammation, some benzimidazole (B57391) derivatives demonstrated anti-inflammatory effects comparable to the standard drug, diclofenac (B195802) sodium. nih.gov This in vivo activity provides further evidence for the potential therapeutic application of these compounds in inflammatory conditions.

The following table summarizes the in vitro COX-2 inhibitory activity of selected imidazole and related heterocyclic analogs:

| Compound ID | Structure/Class | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 4e | 1,3-dihydro-2H-indolin-2-one derivative | 2.35 ± 0.04 | >50 | >21.28 | nih.gov |

| 9h | 1,3-dihydro-2H-indolin-2-one derivative | 2.422 ± 0.10 | >50 | >20.64 | nih.gov |

| 9i | 1,3-dihydro-2H-indolin-2-one derivative | 3.34 ± 0.05 | >50 | >14.97 | nih.gov |

| Compound 20 | 3,4-diaryl-2-thioxoimidazolidin-4-one | Inactive at 100 µM | Inactive at 100 µM | - | nih.gov |

| Compound 21 | 3,4-diaryl-2-thioxoimidazolidin-4-one | Inactive at 100 µM | Inactive at 100 µM | - | nih.gov |

| Compound 23 | 3,4-diaryl-2-thioxoimidazolidin-4-one | Inactive at 100 µM | Inactive at 100 µM | - | nih.gov |

| Compound 34 | 3-alkylthio-4,5-diaryl-4H-1,2,4-triazole | Inactive at 100 µM | Inactive at 100 µM | - | nih.gov |

Note: The data is based on findings from various studies on imidazole and related heterocyclic analogs and may not represent this compound directly.

Research in Metabolic Disorders (e.g., anti-obesity, antidiabetic)

In addition to their anti-inflammatory properties, imidazole-containing compounds have been explored for their potential in managing metabolic disorders such as obesity and diabetes.

In the context of anti-obesity research, a series of 2-substituted piperazine-derived imidazole carboxamides were identified as potent and selective cholecystokinin (B1591339) 1 receptor (CCK1R) agonists. nih.gov The activation of CCK1R is a known mechanism for inducing satiety and reducing food intake. One of the optimized compounds in this series, an isopropyl carboxamide derivative, demonstrated sub-nanomolar functional and binding activity at the CCK1R and showed excellent potency in reducing overnight food intake in mice, highlighting the potential of this class of compounds for the treatment of obesity. nih.gov

For antidiabetic applications, research has focused on the inhibition of key digestive enzymes such as α-amylase and α-glucosidase, which are responsible for the breakdown of carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a decrease in postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. rdd.edu.iq A study on a new series of 2,4,5-trisubstituted imidazole derivatives demonstrated their potential to inhibit these enzymes. rdd.edu.iq The findings indicated that these compounds exhibited good to excellent inhibitory activity against α-amylase and notable inhibition of α-glucosidase. rdd.edu.iq For instance, one derivative with a 4-COOH substituent showed 90% inhibition of α-amylase at the highest tested concentration. rdd.edu.iq

The following table presents the in vitro antidiabetic activity of selected 2,4,5-trisubstituted imidazole derivatives:

| Compound ID | Substituent at position 4 | α-Amylase Inhibition (%) at 250 µg/mL | α-Glucosidase Inhibition (%) at 250 µg/mL | Reference |

| 4a | 4-OH | 64 | 51 | rdd.edu.iq |

| 4b | 4-Cl | 75 | 55 | rdd.edu.iq |

| 4c | 4-OH, 3-OCH₃ | 70 | - | rdd.edu.iq |

| 4d | 4-COOH | 90 | 52 | rdd.edu.iq |

| Acarbose (Standard) | - | 63 | 66 | rdd.edu.iq |

Note: The data is from a study on 2,4,5-trisubstituted imidazole derivatives and provides an insight into the potential of the imidazole scaffold in antidiabetic research.

Furthermore, other imidazole-containing structures, such as 2-thioxo-imidazolidine-4-one derivatives, have been synthesized and shown to increase insulin (B600854) release in vitro, suggesting another avenue through which these compounds could exert antidiabetic effects. nih.gov

Investigations into Mechanism of Action (MOA) and Target Identification

Understanding the molecular interactions between a drug candidate and its biological target is fundamental for rational drug design and optimization. For analogs of this compound, molecular docking and protein-ligand interaction studies have been instrumental in elucidating their mechanism of action, particularly in the context of COX-2 inhibition.

Molecular Docking and Binding Mode Analysis

Molecular docking studies have been widely employed to predict the binding orientation and affinity of imidazole-based inhibitors within the active site of the COX-2 enzyme. nih.gov These in silico analyses have revealed that the structural framework of these compounds, particularly the diaryl substitution pattern on the heterocyclic core, is crucial for selective binding to COX-2. nih.gov The larger and more accommodating active site of COX-2 compared to COX-1 allows for the binding of bulkier ligands, a feature exploited in the design of selective inhibitors.

Docking studies of 2,4-diaryl-5(4H)-imidazolone derivatives have shown that the fluorophenyl group can fit well within the main hydrophobic channel of the COX-2 active site. nih.gov Similarly, for other imidazole derivatives, molecular docking has confirmed their potential to bind to the active sites of both COX-1 and COX-2 enzymes. researchgate.net The binding energy values obtained from these simulations often correlate with the experimentally determined inhibitory activities. For instance, compounds with lower binding energies are predicted to be more potent inhibitors.

In a study of 1,3-dihydro-2H-indolin-2-one derivatives, molecular docking revealed that the most active compounds fit well into the pocket of the COX-2 active site, and their binding energies were in agreement with their experimental COX-2 inhibitory activities. nih.gov This suggests that the anti-inflammatory activity of these compounds is likely mediated through their interaction with COX-2. nih.gov

Protein-Ligand Interaction Studies (e.g., hydrogen bonding, hydrophobic forces)

The stability of the ligand-protein complex is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Detailed analysis of the docked poses of imidazole analogs within the COX-2 active site has provided insights into these critical interactions.

For 2,4-diaryl-5(4H)-imidazolone derivatives, it was observed that the sulfonamide group, a common feature in many selective COX-2 inhibitors, forms key hydrogen bonds with amino acid residues in the hydrophilic pocket of the active site. nih.gov Specifically, interactions with His-90, Gln-192, and Phe-518 have been identified. nih.gov The aryl groups of the inhibitor typically engage in hydrophobic interactions with non-polar residues lining the active site channel, such as Leu-384, Tyr-385, Trp-387, and Phe-518. nih.gov

In the case of certain benzimidazole-oxadiazole hybrids, a compound bearing a cyclohexyl group was found to interact with the active sites of both COX-1 and COX-2. researchgate.net The hydrophobic nature of the cyclohexyl ring likely contributes to favorable interactions within the hydrophobic pockets of the enzyme. The orientation of the molecule within the active site is crucial for establishing these stabilizing interactions. For instance, the phenyl-pyrrolo[3,4-d]pyridazinone moiety of some derivatives has been shown to engage in alkyl, π-alkyl, π-π T-shaped, and π-cation interactions. mdpi.com The collective effect of these hydrogen bonds and hydrophobic forces determines the binding affinity and selectivity of the compound for its target protein.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic properties and reactivity of 2-Cyclohexyl-1H-imidazol-4-carboxylic acid. ijastems.org These calculations provide a foundational understanding of the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

Quantum chemical calculations can determine the energies of these orbitals and other related electronic properties, known as global reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. ijastems.org For instance, a higher chemical hardness value, derived from the HOMO-LUMO gap, points to greater molecular stability. irjweb.com

Table 1: Calculated Electronic Properties of this compound

| Parameter | Symbol | Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 4.90 | Chemical reactivity and stability |

| Ionization Potential | IP | 6.15 | Energy required to remove an electron |

| Electron Affinity | EA | 1.25 | Energy released when an electron is added |

| Electronegativity | χ | 3.70 | Tendency to attract electrons |

| Chemical Hardness | η | 2.45 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.79 | Propensity to accept electrons |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations for a molecule with this structure, based on findings for similar heterocyclic carboxylic acids.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. nih.gov

For this compound, the MEP map would reveal specific reactive sites:

Negative Regions: The most negative potential is expected to be localized around the oxygen atoms of the carboxylic acid group and the sp²-hybridized nitrogen atom of the imidazole (B134444) ring. These sites are the most likely points for interactions with protons or other electrophiles. uni-muenchen.denih.gov

Positive Regions: The most positive potential would be concentrated around the acidic proton of the carboxylic acid and the proton attached to the nitrogen atom in the imidazole ring, indicating these are the primary sites for nucleophilic attack.

Neutral Regions: The cyclohexyl group, being a non-polar hydrocarbon moiety, would be characterized by a near-zero or slightly positive potential (often colored green or light blue), indicating its lower reactivity in polar interactions. nih.gov

This detailed charge landscape is invaluable for understanding intermolecular interactions, such as hydrogen bonding and molecular recognition processes. mdpi.com

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different synthetic pathways. For the synthesis of this compound, computational approaches like DFT can be used to investigate plausible reaction routes, such as the condensation reaction between cyclohexanecarboximidamide (B1217685) and an appropriate C3 synthon like ethyl 2-chloro-3-oxobutanoate, followed by hydrolysis.

These studies can:

Confirm Reaction Pathways: By comparing the calculated activation energies of different proposed steps, the most energetically favorable pathway can be identified.

Analyze Transition States: The geometry of transition states can be optimized, providing a clear picture of the atomic rearrangements that occur during the key bond-forming or bond-breaking steps.

Optimize Reaction Conditions: By understanding the energetic landscape, reaction conditions such as temperature, pressure, and catalyst choice can be refined to improve yield and reduce byproducts.

In Silico Prediction of Biological Activity

In silico methods, particularly molecular docking, are widely used to predict and rationalize the biological activity of novel compounds. nih.gov This process involves computationally placing a ligand (in this case, this compound) into the binding site of a biological target, such as a protein or enzyme, to predict its binding affinity and mode of interaction. nih.gov

The structural features of this compound—containing a hydrogen bond donor (N-H) and acceptor (N), a carboxylic acid group for potential salt-bridge formation, and a hydrophobic cyclohexyl group—suggest it could interact with various biological targets. nih.gov A molecular docking study could screen the compound against a library of known enzyme active sites to identify potential targets. The results are typically scored based on the predicted binding energy, with lower scores indicating a more favorable interaction. These predictions can guide the design of in vitro assays to confirm the compound's activity, for example, as a potential enzyme inhibitor. nih.gov

Table 2: Representative In Silico Docking Results for this compound

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Salt bridge |

| p38 MAP Kinase | -7.9 | Met109, Lys53, Asp168 | Hydrogen bond, Hydrophobic |

| Carbonic Anhydrase II | -7.2 | His94, Thr199, Zn²⁺ | Metal coordination, Hydrogen bond |

Note: This table is a hypothetical representation to illustrate the type of data generated from a molecular docking study. The target enzymes are chosen based on common targets for heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of its complex with a biological target. nih.govnih.gov

For this compound, MD simulations can be used for:

Conformational Analysis: To explore the preferred three-dimensional arrangements of the molecule in solution, particularly the orientation of the flexible cyclohexyl ring relative to the planar imidazole ring.

Binding Stability: After a docking pose is obtained, an MD simulation of the ligand-protein complex can be run to assess the stability of the predicted interactions. nih.gov This helps to verify if the key hydrogen bonds and hydrophobic contacts are maintained over time, providing a more reliable assessment of the binding mode. nih.gov By analyzing the trajectory, researchers can understand how the protein and ligand adapt to each other, a process known as induced fit.

These simulations are computationally intensive but provide a level of detail that is crucial for the rational design of molecules with specific biological functions. nih.gov

Advanced Applications and Future Directions for 2 Cyclohexyl 1h Imidazol 4 Carboxylic Acid Scaffolds

Utilization as Bifunctional Building Blocks in Complex Organic Synthesis

The term "bifunctional building blocks" refers to organic molecules that possess at least two reactive functional groups, allowing them to participate in multiple and varied chemical transformations to construct more complex molecular architectures. nih.govsigmaaldrich.com 2-Cyclohexyl-1H-imidazol-4-carboxylic acid is an exemplary bifunctional reagent due to the presence of both the carboxylic acid group and the nucleophilic nitrogen atoms within the imidazole (B134444) ring. nih.gov

The carboxylic acid moiety serves as a versatile handle for a wide range of chemical reactions. It can be readily converted into esters, amides, acid chlorides, or other derivatives, providing a key connection point for linking the imidazole core to other molecular fragments. This functionality is fundamental in peptide synthesis, the creation of prodrugs, and the assembly of larger, more complex target molecules. nih.govresearchgate.net

Simultaneously, the imidazole ring contains two nitrogen atoms. The N-1 nitrogen, after deprotonation, can act as a potent nucleophile, enabling alkylation or arylation reactions to introduce further diversity. The N-3 nitrogen, with its lone pair of electrons, can function as a hydrogen bond acceptor or a ligand for metal coordination. This dual reactivity within the imidazole ring, combined with the carboxylic acid group, allows for the stepwise or simultaneous construction of intricate molecular frameworks, making the this compound scaffold a powerful tool for synthetic chemists. enamine.net

Development of Chemical Probes and Ligands for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function. Ligands are molecules that bind to a central metal atom to form a coordination complex. The structure of this compound is well-suited for these roles. The imidazole ring and the carboxylic acid group together form an effective N,O-bidentate chelation site, capable of coordinating with a variety of metal ions that are often present in the active sites of metalloenzymes. researchgate.net

Derivatives of 1H-imidazole-2-carboxylic acid have been successfully optimized through structure-guided design to act as potent inhibitors of VIM-type metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.gov The imidazole and carboxylate groups can anchor the molecule within the enzyme's active site by coordinating with the zinc ions, while substituents, such as the cyclohexyl group, can be modified to enhance binding affinity and selectivity by interacting with flexible loops or pockets within the protein structure. nih.gov The lipophilic nature of the cyclohexyl group can also improve the molecule's ability to cross bacterial cell membranes.

The development of such ligands is not limited to enzyme inhibition. These scaffolds can be used to create probes for bio-imaging or as components of metal-organic frameworks (MOFs) designed for biomedical applications, such as targeted drug delivery or sensing of biological analytes. nih.gov

| Derivative Class | Biological Target | Function/Application | Key Interactions |

| Imidazole-4-carboxylic acids | Metallo-β-lactamases (MBLs) | Reversing carbapenem (B1253116) antibiotic resistance | Coordination with active site zinc ions via imidazole and carboxylate groups. nih.gov |

| Imidazole-based complexes | DNA/Mitochondria | Anticancer agents | Coordination with metal ions (e.g., Pt(II), Cu(II)) which then interact with biological macromolecules. mdpi.com |

| Substituted Imidazoles | Orthopoxviruses | Antiviral activity | Inhibition of viral replication; structure-activity relationships depend on substituents. nih.gov |

| Imidazole-based MOFs | Drug delivery systems | Carrier for therapeutic molecules | Coordination of the imidazole-carboxylate ligand with metal ions to form a porous framework. nih.gov |

Integration into Multicomponent Reactions for Combinatorial and Parallel Synthesis

Multicomponent reactions (MCRs) are chemical transformations in which three or more starting materials react in a single step to form a product that contains substantial portions of all the reactants. researchgate.netdntb.gov.ua These reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate large libraries of structurally diverse compounds. researchgate.net

The this compound scaffold is an ideal substrate for isocyanide-based MCRs, most notably the Ugi and Passerini reactions. researchgate.net

Ugi Four-Component Reaction (U-4CR): This reaction combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. mdpi.comnih.gov By using this compound as the acid component, the entire imidazole scaffold is incorporated into the final peptide-like product. nih.gov

Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. researchgate.net Again, the imidazole scaffold can be efficiently integrated into the final structure.

The ability to vary the other components in these reactions allows for the creation of vast combinatorial libraries based on the this compound core. This approach is exceptionally powerful for generating new leads in drug discovery programs, as it allows for the systematic exploration of structure-activity relationships (SAR). lookchem.comnih.gov

| Reaction | Components | Product | Role of this compound |

| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide | Serves as the carboxylic acid component, incorporating the imidazole motif into the final structure. nih.gov |

| Passerini Reaction (P-3CR) | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | Serves as the carboxylic acid component, integrating the imidazole scaffold into the product. researchgate.net |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Motif

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) into a single molecule. nih.govmdpi.com The goal is to create a hybrid compound with an improved activity profile, potentially by acting on multiple biological targets, overcoming drug resistance, or enhancing pharmacokinetic properties. mdpi.comnih.gov

The design rationale for such hybrids is often to target different aspects of a disease pathology. For example, a hybrid molecule could combine the this compound scaffold, designed to inhibit a specific enzyme, with another moiety known to disrupt a different cellular process, leading to a synergistic therapeutic effect. rsc.orgdntb.gov.ua

| Hybrid Molecule Concept | Linked Pharmacophore Example | Therapeutic Rationale | Reference |

| Imidazole-Quinazoline Hybrid | Quinazoline | Targeting Epidermal Growth Factor Receptor (EGFR) in cancer therapy. | mdpi.com |

| Imidazole-Pyrazinamide Hybrid | Pyrazinamide | Development of new antimycobacterial agents to combat tuberculosis. | rsc.org |

| Imidazole-Coumarin Hybrid | Coumarin | Potential as anticancer or P-glycoprotein inhibitors. | nih.govnih.gov |

| Imidazole-Triazole Hybrid | Triazole | Investigated for anti-diabetic or anticancer properties. | dntb.gov.ua |

Emerging Research Areas and Therapeutic Opportunities

The versatility of the this compound scaffold continues to open new avenues for research and therapeutic development. Several emerging areas hold significant promise:

Targeting Protein-Protein Interactions (PPIs): The complex, three-dimensional structures that can be generated from this scaffold using MCRs are well-suited for targeting the large, flat surfaces involved in PPIs, which are often considered "undruggable" by traditional small molecules.

Development of Novel Antimicrobials: With the rise of antibiotic resistance, new chemical entities are urgently needed. The demonstrated activity of imidazole derivatives against MBLs and other microbial targets suggests that libraries built around this scaffold could yield novel antibacterial or antifungal agents. nih.govnih.gov

Anti-proliferative Agents: A variety of imidazole and pyrazole carboxylic acid derivatives have shown potent anti-proliferative activity against a range of tumor cell lines. nih.gov Further exploration of hybrids and MCR products based on the this compound core could lead to the discovery of new oncology drug candidates. researchgate.net

Inhibitors of Papain-like Protease (PLpro): Recent research has identified derivatives of 1,2,4-oxadiazole containing an aryl carboxylic acid moiety as potent inhibitors of SARS-CoV-2 PLpro, a key enzyme in the viral life cycle. ipbcams.ac.cn This highlights the potential of carboxylic acid-containing heterocycles in the development of antiviral therapies.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: Cyclohexane (B81311) carboxylic acid derivatives have been identified as potent inhibitors of DGAT1, an enzyme involved in triglyceride biosynthesis, making them potential therapeutics for obesity. nih.gov This suggests another potential therapeutic application for the this compound scaffold.

The continued application of modern synthetic methodologies, coupled with advanced biological screening techniques, will undoubtedly uncover new and valuable therapeutic applications for molecules derived from this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-1H-imidazol-4-carboxylic acid?

- Methodology : Start with imidazole ring formation via cyclocondensation of cyclohexylamine derivatives with α-keto acids or aldehydes. Catalyst selection is critical: Raney nickel avoids dehalogenation side reactions compared to palladium on carbon (Pd/C) . Optimize solvent systems (e.g., ethanol/water mixtures) to enhance intermediate stability and yield. Monitor reactions via LC-MS for real-time conversion analysis .

Q. How can NMR and HPLC-MS be used to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (DMSO-d₆) to resolve imidazole protons (δ 7.2–8.5 ppm) and cyclohexyl CH₂ groups (δ 1.2–2.1 ppm). Compare with analogs like 1-methyl-1H-imidazole-2-acetic acid hydrochloride .

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Monitor [M+H]⁺ ions (expected m/z ~237) and fragmentation patterns to confirm purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.